Ethyl 5-bromo-2-cyano-3-methoxybenzoate
Overview
Description
Ethyl 5-bromo-2-cyano-3-methoxybenzoate is an organic compound with the molecular formula C11H10BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 5-position, a cyano group at the 2-position, and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-cyano-3-methoxybenzoate typically involves the esterification of 5-bromo-2-cyano-3-methoxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-cyano-3-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the cyano group.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The primary product is 5-bromo-2-cyano-3-methoxybenzoic acid.
Scientific Research Applications
Ethyl 5-bromo-2-cyano-3-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as liquid crystals or polymers.
Catalysis: The compound can be used as a ligand or a precursor in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-cyano-3-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano and methoxy groups can influence its binding affinity and specificity towards these targets. In materials science, its structural features contribute to the physical properties of the resulting materials, such as thermal stability and optical characteristics.
Comparison with Similar Compounds
Ethyl 5-bromo-2-cyano-3-methoxybenzoate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-chlorobenzoate: Similar structure but with a chlorine atom instead of a cyano group. It may exhibit different reactivity and applications.
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a methyl ester instead of an ethyl ester. This difference can affect its solubility and reactivity.
Ethyl 5-bromo-3-cyano-2-methoxybenzoate: Isomeric compound with different positions of the cyano and methoxy groups, leading to variations in chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which imparts specific reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
ethyl 5-bromo-2-cyano-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(12)5-10(15-2)9(8)6-13/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTRBUIGCPOLCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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